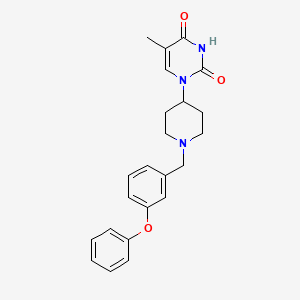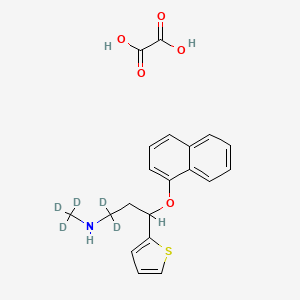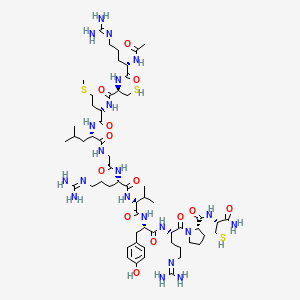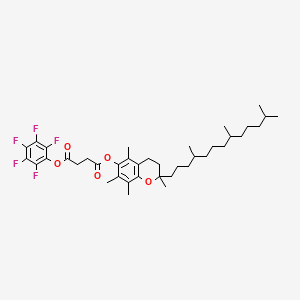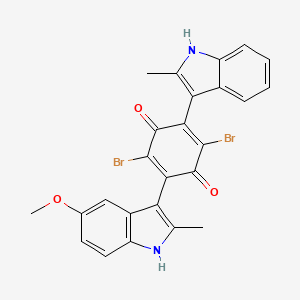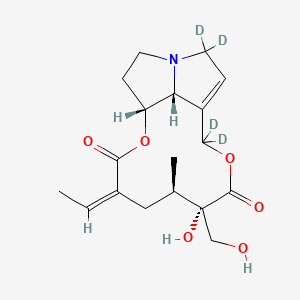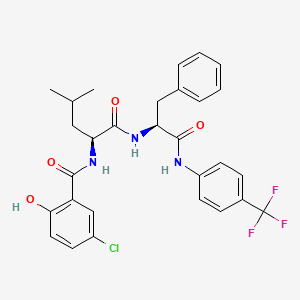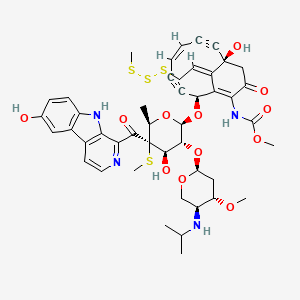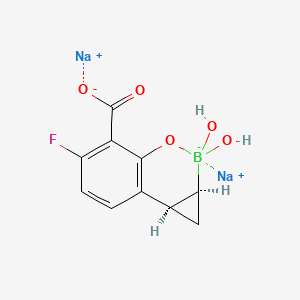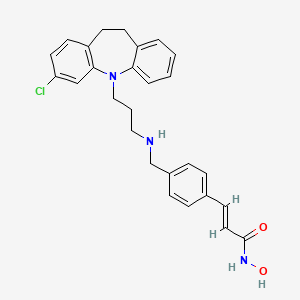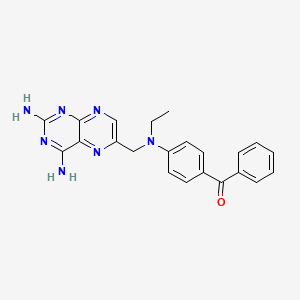
Ret-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ret-IN-10 is a potent inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. RET is an oncogenic driver receptor that is overexpressed in several cancer types, including non-small cell lung cancer and thyroid carcinomas . This compound has shown potential in the research of cancer diseases, particularly in targeting RET-positive tumors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ret-IN-10 is synthesized through a series of chemical reactions involving heterocyclic sulfoximine compounds. The synthetic route typically involves the formation of a sulfoximine intermediate, which is then reacted with various reagents to form the final compound . The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes scaling up the reactions, using industrial-grade equipment, and ensuring stringent quality control measures to produce this compound suitable for research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions: Ret-IN-10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered chemical properties, which can be further studied for their biological activities .
Aplicaciones Científicas De Investigación
Ret-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the RET signaling pathway and its role in cancer progression.
Biology: Investigated for its effects on cellular processes and its potential to inhibit cancer cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating RET-positive cancers, including non-small cell lung cancer and thyroid carcinomas.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Mecanismo De Acción
Ret-IN-10 exerts its effects by inhibiting the activity of the RET receptor tyrosine kinase. The compound binds to the active site of the RET protein, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts cellular processes such as proliferation, growth, and survival, which are critical for cancer progression. The molecular targets and pathways involved include the PI3K/AKT, RAS/RAF, MAPK, and PLCγ pathways .
Comparación Con Compuestos Similares
Selpercatinib: A selective RET inhibitor approved for the treatment of RET-positive non-small cell lung cancer and thyroid cancer.
Pralsetinib: Another selective RET inhibitor with similar applications in treating RET-positive cancers.
Cabozantinib and Vandetanib: Multiple kinase inhibitors that target RET among other kinases but have higher toxicity and less specificity
Uniqueness of Ret-IN-10: this compound is unique in its potent inhibitory activity against RET with potentially lower toxicity compared to non-selective inhibitors. It has shown promising results in preclinical studies, making it a valuable compound for further research and development in cancer therapy .
Propiedades
Fórmula molecular |
C29H28N8OS |
|---|---|
Peso molecular |
536.7 g/mol |
Nombre IUPAC |
4-[6-[4-[(methyl-oxo-phenyl-λ6-sulfanylidene)amino]piperidin-1-yl]pyridin-3-yl]-6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C29H28N8OS/c1-35-19-24(18-32-35)22-14-27(29-23(15-30)17-33-37(29)20-22)21-8-9-28(31-16-21)36-12-10-25(11-13-36)34-39(2,38)26-6-4-3-5-7-26/h3-9,14,16-20,25H,10-13H2,1-2H3/t39-/m1/s1 |
Clave InChI |
CCWHRQDNJUAXAI-LDLOPFEMSA-N |
SMILES isomérico |
CN1C=C(C=N1)C2=CN3C(=C(C=N3)C#N)C(=C2)C4=CN=C(C=C4)N5CCC(CC5)N=[S@@](=O)(C)C6=CC=CC=C6 |
SMILES canónico |
CN1C=C(C=N1)C2=CN3C(=C(C=N3)C#N)C(=C2)C4=CN=C(C=C4)N5CCC(CC5)N=S(=O)(C)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




